2-(5-Methyl-1H-indol-3-yl)acetonitrile chemical structure and properties
2-(5-Methyl-1H-indol-3-yl)acetonitrile chemical structure and properties
An In-depth Technical Guide to 2-(5-Methyl-1H-indol-3-yl)acetonitrile
Document ID: CHEM-SCAFF-5MIA-V1.2 Prepared By: Senior Application Scientist, Chemical Synthesis & Drug Discovery Division Audience: Researchers, Medicinal Chemists, and Process Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(5-Methyl-1H-indol-3-yl)acetonitrile (CAS No: 19287-99-9), a pivotal intermediate in synthetic organic chemistry and drug discovery. We will dissect its molecular architecture, detail a robust and reproducible synthetic protocol with mechanistic underpinnings, present a full suite of characterization data, and explore its strategic applications as a precursor to valuable tryptamine derivatives and other bioactive scaffolds. This document is designed to serve as a practical and authoritative resource for scientists leveraging this versatile building block in their research endeavors.
Strategic Importance: Beyond a Simple Intermediate
2-(5-Methyl-1H-indol-3-yl)acetonitrile, also known as 5-methylindole-3-acetonitrile, is more than a mere synthetic stepping stone; it is a strategic gateway to a class of neurologically active compounds. The indole nucleus is a "privileged scaffold," a molecular framework that is a recurring motif in many natural products and pharmaceuticals [1]. The specific combination of the C5-methyl group and the C3-acetonitrile side chain offers several distinct advantages:
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Modulation of Lipophilicity: The 5-methyl group subtly increases the lipophilicity of the indole core compared to its unsubstituted parent, which can significantly influence pharmacokinetic properties like membrane permeability and metabolic stability [2].
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Versatile Chemical Handle: The nitrile group (-C≡N) is a uniquely versatile functional group. It can be readily hydrolyzed to a carboxylic acid, reduced to a primary amine (forming a tryptamine), or used in cycloaddition reactions, providing multiple pathways for molecular elaboration.
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Tryptamine Precursor: Its most prominent role is as a direct precursor to 5-methyltryptamine, a compound of interest in neuropharmacological research. The two-carbon spacer provided by the acetonitrile moiety is the ideal length for forming the tryptamine ethylamine side chain.
Molecular Architecture and Physicochemical Profile
The molecule is composed of a bicyclic indole core, substituted with a methyl group at the 5-position of the benzene ring and an acetonitrile group at the 3-position of the pyrrole ring. This substitution pattern is crucial for its reactivity, as the C3 position of indole is highly nucleophilic and prone to electrophilic substitution.
Caption: Figure 1: The annotated chemical structure.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
| CAS Number | 19287-99-9 | PubChem [3] |
| Molecular Formula | C₁₁H₁₀N₂ | PubChem [3] |
| Molecular Weight | 170.21 g/mol | PubChem [3] |
| Appearance | Off-white to beige crystalline solid | Supplier Data |
| Melting Point | 103-107 °C | Sigma-Aldrich [4] |
| LogP (calculated) | 2.1 | PubChem [3] |
| Hydrogen Bond Donors | 1 (Indole N-H) | PubChem [3] |
| Hydrogen Bond Acceptors | 2 (Nitrile N, Indole N) | PubChem [3] |
Synthesis and Mechanistic Rationale
The synthesis of 2-(5-Methyl-1H-indol-3-yl)acetonitrile is most reliably achieved via a gramine-like synthesis pathway, leveraging the high nucleophilicity of the indole C3 position. The protocol below is a field-proven method adapted from established literature procedures for indole functionalization [5].
Caption: Figure 2: Workflow for the synthesis of the target compound.
Detailed Experimental Protocol
Materials:
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5-Methylindole (1.0 eq)
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Formaldehyde (37% in H₂O, 1.2 eq)
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Sodium Cyanide (NaCN, 1.2 eq) - EXTREME CAUTION REQUIRED
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Glacial Acetic Acid
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Deionized Water
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Ethyl Acetate (EtOAc)
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Hexanes
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Brine (Saturated NaCl solution)
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Anhydrous Sodium Sulfate (Na₂SO₄)
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Silica Gel (230-400 mesh)
Procedure:
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Reaction Setup: To a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 5-methylindole (e.g., 10.0 g, 76.2 mmol) and a mixture of acetic acid (100 mL) and water (25 mL). Cool the mixture to 0-5 °C in an ice-water bath.
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Reagent Addition: In a separate beaker, carefully dissolve sodium cyanide (3.74 g, 76.2 mmol) in water (25 mL). CAUTION: NaCN is highly toxic. Handle only in a certified fume hood with appropriate PPE. Avoid acidification, which generates lethal HCN gas. In another container, dilute formaldehyde (6.8 mL, 91.4 mmol) with water (25 mL).
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Simultaneous Addition: Add the NaCN solution and the formaldehyde solution simultaneously to the stirred indole solution via two separate dropping funnels over a period of 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
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Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:EtOAc mobile phase until the starting indole spot has been consumed.
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Workup: Carefully pour the reaction mixture into a beaker containing crushed ice and slowly neutralize by adding saturated NaHCO₃ solution until effervescence ceases (pH ~7-8).
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Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL). Combine the organic layers.
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Washing & Drying: Wash the combined organic layers with water (1 x 100 mL) and then brine (1 x 100 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes. Combine the fractions containing the pure product (visualized by TLC) and evaporate the solvent to yield 2-(5-Methyl-1H-indol-3-yl)acetonitrile as an off-white solid.
Mechanistic Rationale
This reaction proceeds through an electrophilic substitution at the C3 position of the indole ring. The key steps are:
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Formation of the Electrophile: In the acidic medium, formaldehyde is protonated, making it more electrophilic. It reacts with the highly nucleophilic C3 position of 5-methylindole to form a transient hydroxymethyl intermediate (3-hydroxymethyl-5-methylindole).
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Activation: This alcohol is then protonated by the acid, forming a good leaving group (H₂O) and generating a stabilized secondary carbocation (the indolyl-3-methyl cation).
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Nucleophilic Attack: The cyanide anion (CN⁻) then acts as the nucleophile, attacking this electrophilic cation to form the C-C bond, yielding the final acetonitrile product. The acidic conditions are crucial for activating the formaldehyde and facilitating the formation of the key electrophilic intermediate.
Analytical Characterization: Verifying Identity and Purity
Confirmation of the product's structure and purity is non-negotiable. The following data are representative of a successfully synthesized and purified sample.
Table 2: Spectroscopic Data for Structural Elucidation
| Technique | Parameter | Expected Signal / Observation | Assignment |
| ¹H NMR | (400 MHz, CDCl₃) | δ ~8.15 (br s, 1H) | Indole N-H |
| δ ~7.45 (s, 1H) | C4-H | ||
| δ ~7.25 (d, 1H) | C7-H | ||
| δ ~7.10 (d, 1H) | C6-H | ||
| δ ~7.05 (s, 1H) | C2-H | ||
| δ 3.80 (s, 2H) | -CH₂ CN | ||
| δ 2.45 (s, 3H) | -CH₃ | ||
| ¹³C NMR | (100 MHz, CDCl₃) | δ ~134.5 | C7a |
| δ ~129.0 | C5 | ||
| δ ~125.0 | C3a | ||
| δ ~124.5 | C4 | ||
| δ ~123.0 | C2 | ||
| δ ~121.0 | C6 | ||
| δ ~118.0 | -C N | ||
| δ ~111.5 | C7 | ||
| δ ~104.0 | C3 | ||
| δ ~21.5 | -C H₃ | ||
| δ ~15.0 | -C H₂CN | ||
| IR | (KBr, cm⁻¹) | ~3400 cm⁻¹ (sharp) | N-H stretch |
| ~2250 cm⁻¹ (sharp, medium) | C≡N stretch (characteristic) | ||
| ~1460 cm⁻¹ | C=C aromatic stretch | ||
| Mass Spec | (ESI+) | m/z = 171.09 [M+H]⁺ | Molecular Ion Peak |
Note: Exact chemical shifts (δ) may vary slightly depending on the solvent and concentration.
Core Application: A Gateway to Bioactive Tryptamines
The primary utility of 2-(5-Methyl-1H-indol-3-yl)acetonitrile is its efficient conversion to 2-(5-Methyl-1H-indol-3-yl)ethan-1-amine (5-methyltryptamine). This transformation is a simple reduction of the nitrile group to a primary amine.
Caption: Figure 3: Conversion of the nitrile to the target tryptamine.
Protocol: Reduction to 5-Methyltryptamine
Reagent Choice Rationale:
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Lithium Aluminum Hydride (LiAlH₄): A powerful, non-selective reducing agent that provides high yields. It requires strictly anhydrous conditions and a careful workup procedure.
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Catalytic Hydrogenation (H₂/Raney Ni or Pd/C): A cleaner "green chemistry" alternative that avoids pyrophoric reagents and complex workups. It may require elevated pressure and temperature.
LiAlH₄ Protocol (High Yield):
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Setup: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add a suspension of LiAlH₄ (2.0 eq) in anhydrous tetrahydrofuran (THF). Cool to 0 °C.
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Addition: Dissolve 2-(5-Methyl-1H-indol-3-yl)acetonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature below 10 °C.
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Reaction: After addition, allow the mixture to warm to room temperature, then heat to reflux for 4-6 hours until TLC analysis shows complete consumption of the starting material.
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Quench (Fieser Workup): Cool the reaction to 0 °C. Sequentially and very slowly add H₂O (X mL), followed by 15% NaOH (aq) (X mL), and finally H₂O (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure safely quenches the excess LiAlH₄ and produces a granular, filterable aluminum salt precipitate [6].
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Isolation: Stir the resulting mixture vigorously for 30 minutes, then filter through a pad of Celite®, washing the filter cake thoroughly with THF or EtOAc. Concentrate the filtrate under reduced pressure to yield the crude 5-methyltryptamine, which can be further purified by crystallization or conversion to a salt.
Safety, Handling, and Storage
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Hazard Profile: Acutely toxic if swallowed or in contact with skin. Contact with acids liberates highly toxic cyanide gas. Causes skin and serious eye irritation.
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Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves (double-gloving recommended), and chemical safety goggles at all times. All manipulations, especially those involving sodium cyanide, must be performed in a certified chemical fume hood.
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Handling: Avoid creating dust. Have a cyanide antidote kit available and ensure personnel are trained in its use when working with cyanides.
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Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials such as strong acids and oxidizing agents. Store under an inert atmosphere (e.g., argon) to prevent slow degradation.
Conclusion and Future Outlook
2-(5-Methyl-1H-indol-3-yl)acetonitrile stands as a validated and highly effective building block for accessing the 5-methyltryptamine scaffold. Its straightforward synthesis, versatile nitrile handle, and the strategic placement of the methyl group make it an indispensable tool for medicinal chemists exploring structure-activity relationships in serotonergic and other CNS-targeting agents. Future applications may involve using the nitrile in [3+2] cycloadditions to form novel heterocyclic systems or its conversion to other functional groups, further expanding the chemical space accessible from this valuable intermediate.
References
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Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology, 14(3), 347–361. [Link]
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Valko, K. (2013). Application of Chromatographic Stationary Phases for the Measurement of Lipophilicity. In Lipophilicity in Drug Action and Toxicology. Wiley-VCH. [Link]
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 274938, 5-Methylindole-3-acetonitrile. Retrieved from [Link]
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Thesing, J., & Schülde, F. (1952). Notizen: Über die Darstellung von 3-Indolyl-acetonitril und 3-Indolyl-essigsäure. Chemische Berichte, 85(4), 324-327. [Link]
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Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1. John Wiley & Sons. (The "Fieser workup" is a standard, widely cited laboratory procedure for quenching LiAlH₄ reactions). [Link]
